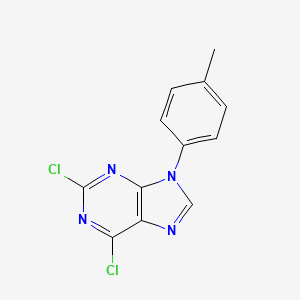![molecular formula C11H9F6NOS B8466292 2-(3,4-DIHYDRO-2H-BENZO[B][1,4]THIAZIN-7-YL)-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-OL](/img/structure/B8466292.png)
2-(3,4-DIHYDRO-2H-BENZO[B][1,4]THIAZIN-7-YL)-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-DIHYDRO-2H-BENZO[B][1,4]THIAZIN-7-YL)-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-OL is a compound that features a trifluoromethyl group, which is known for its significant electronegativity and its role in enhancing the chemical and metabolic stability of molecules . This compound is part of the organofluorine class and has applications in various fields including pharmaceuticals, agrochemicals, and materials science .
Métodos De Preparación
The synthesis of 2-(3,4-DIHYDRO-2H-BENZO[B][1,4]THIAZIN-7-YL)-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-OL involves several steps. One common method includes the radical trifluoromethylation of carbon-centered radical intermediates . This process typically requires specific conditions such as the presence of a photoredox catalyst and visible light irradiation .
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions including:
Oxidation: The trifluoromethyl group can be oxidized under specific conditions.
Reduction: It can undergo reduction reactions, particularly with optically active Grignard reagents.
Substitution: The trifluoromethyl group can be substituted with other functional groups using reagents like trifluoromethyl copper.
Common reagents used in these reactions include sulfur tetrafluoride, antimony trifluoride, and trifluoromethyl copper . Major products formed from these reactions often retain the trifluoromethyl group, which imparts unique properties to the resulting compounds .
Aplicaciones Científicas De Investigación
2-(3,4-DIHYDRO-2H-BENZO[B][1,4]THIAZIN-7-YL)-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-OL has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(3,4-DIHYDRO-2H-BENZO[B][1,4]THIAZIN-7-YL)-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-OL involves its interaction with molecular targets through the trifluoromethyl group. This group can enhance the compound’s binding affinity to specific enzymes and receptors, thereby modulating their activity . The pathways involved often include single-electron transfer processes facilitated by photoredox catalysis .
Comparación Con Compuestos Similares
Similar compounds include those with trifluoromethyl groups such as trifluoromethane, 1,1,1-trifluoroethane, and hexafluoroacetone . Compared to these compounds, 2-(3,4-DIHYDRO-2H-BENZO[B][1,4]THIAZIN-7-YL)-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-OL is unique due to its benzothiazine structure, which imparts additional stability and reactivity . This uniqueness makes it particularly valuable in the development of new pharmaceuticals and materials .
Propiedades
Fórmula molecular |
C11H9F6NOS |
|---|---|
Peso molecular |
317.25 g/mol |
Nombre IUPAC |
2-(3,4-dihydro-2H-1,4-benzothiazin-7-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol |
InChI |
InChI=1S/C11H9F6NOS/c12-10(13,14)9(19,11(15,16)17)6-1-2-7-8(5-6)20-4-3-18-7/h1-2,5,18-19H,3-4H2 |
Clave InChI |
COOKQUSVUBOUSY-UHFFFAOYSA-N |
SMILES canónico |
C1CSC2=C(N1)C=CC(=C2)C(C(F)(F)F)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1-Boc-4-[Hydroxy-(4-trifluoromethylphenyl)methyl]piperidine](/img/structure/B8466261.png)







